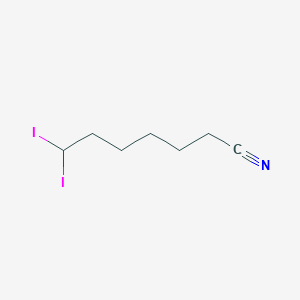

7,7-Diiodoheptanenitrile

Description

7,7-Diiodoheptanenitrile is an organoiodine compound characterized by a seven-carbon aliphatic chain with two iodine atoms at the terminal (7th) carbon and a nitrile group at the opposite end.

The nitrile group enhances polarity, making it soluble in polar aprotic solvents. Applications likely focus on its utility as an intermediate in organic synthesis, particularly in nucleophilic substitutions where iodine serves as an efficient leaving group.

Properties

CAS No. |

823180-30-9 |

|---|---|

Molecular Formula |

C7H11I2N |

Molecular Weight |

362.98 g/mol |

IUPAC Name |

7,7-diiodoheptanenitrile |

InChI |

InChI=1S/C7H11I2N/c8-7(9)5-3-1-2-4-6-10/h7H,1-5H2 |

InChI Key |

VLHQUJMSNVEWJU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC#N)CCC(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodoheptanenitrile typically involves the iodination of heptanenitrile. One common method is the reaction of heptanenitrile with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7,7-Diiodoheptanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form heptanenitrile or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of heptanoic acid derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed:

Substitution: Formation of various substituted heptanenitrile derivatives.

Reduction: Formation of heptanenitrile.

Oxidation: Formation of heptanoic acid derivatives.

Scientific Research Applications

7,7-Diiodoheptanenitrile has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7,7-Diiodoheptanenitrile involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

7-Iodoheptanenitrile

- Structure and Properties : Contains a single iodine atom and a nitrile group. Molecular weight is 237.08 g/mol, significantly lower than the diiodo analog.

- Reactivity: The mono-iodo structure is less reactive in multi-step substitutions but serves as a precursor for further functionalization. Synthesis involves bromo-to-iodo exchange, as demonstrated in using 7-bromoheptanenitrile and NaI .

- Applications : Primarily used as a synthetic intermediate for pharmaceuticals or agrochemicals.

7-(Methylthio)heptanenitrile

- Structure and Properties : Features a methylthio (-SMe) group instead of iodine. Molecular formula: C₈H₁₅NS (157.28 g/mol). The thioether group introduces moderate polarity but lower density compared to iodinated analogs .

- Reactivity : The sulfur atom participates in oxidation reactions (e.g., forming sulfoxides) but lacks the leaving-group capability of iodine.

- Applications: Used in organic synthesis for sulfur-containing scaffolds.

Heptanedinitrile

- Structure and Properties: A dinitrile (two -CN groups) with the formula C₇H₁₀N₂ (122.17 g/mol). The dual nitriles increase rigidity and polarity, leading to higher melting/boiling points compared to mono-nitrile compounds .

- Reactivity : Participates in cyclization and polymerization reactions.

- Applications: Serves as a monomer for polyamides or adhesives, diverging from the pharmaceutical focus of iodinated nitriles.

Data Table: Comparative Overview

Research Findings and Key Insights

However, steric hindrance from two iodine atoms may slow kinetics in some cases.

Functional Group Impact : Thioethers (e.g., 7-(Methylthio)heptanenitrile) introduce divergent reactivity (e.g., oxidation susceptibility) but lack the leaving-group utility of iodine .

Application Divergence : Dinitriles like Heptanedinitrile are prioritized in material science, whereas iodinated nitriles are tailored for pharmaceuticals due to their substitution versatility .

Safety Considerations: Limited safety data exist for this compound, but methylthio analogs are flagged as unsuitable for flavor use, highlighting the need for compound-specific hazard assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.